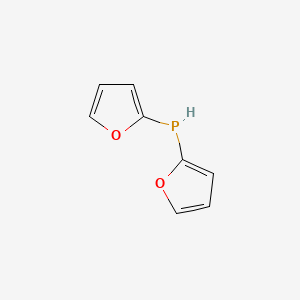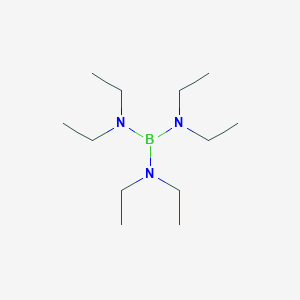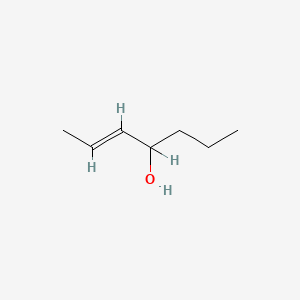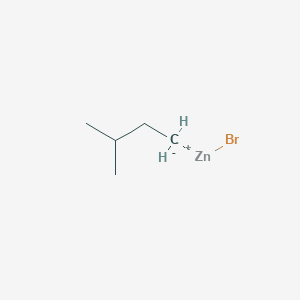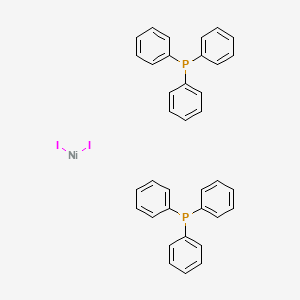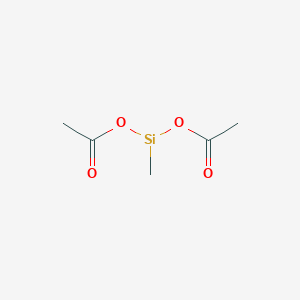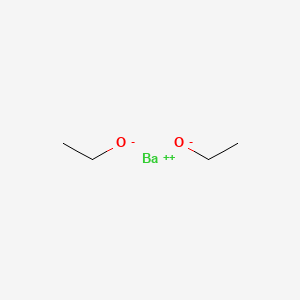
Barium diethanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium diethanolate, also known as barium ethoxide, is an organometallic compound with the molecular formula C₄H₁₀BaO₂. It is a white crystalline solid that is not miscible with water. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
Barium diethanolate is a chemical compound with the formula C4H10BaO2
Mode of Action
For instance, barium sulfate, another barium compound, is known to increase the absorption of x-rays as they pass through the body, allowing for clear visualization of body structures . It’s important to note that the mode of action can vary significantly between different barium compounds.
Pharmacokinetics
It’s known that the pharmacokinetics of barium compounds can vary significantly depending on the specific compound and the route of administration .
Action Environment
The action, efficacy, and stability of this compound can potentially be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and other factors can potentially affect the action of barium compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium diethanolate can be synthesized through the reaction of barium metal with ethanol. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of barium. The general reaction is as follows: [ \text{Ba} + 2 \text{C₂H₅OH} \rightarrow \text{Ba(OCH₂CH₃)₂} + \text{H₂} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity barium metal and ethanol. The reaction is conducted in a controlled environment to ensure the purity of the final product. The mixture is usually heated to facilitate the reaction, and the hydrogen gas produced is safely vented.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to air, forming barium carbonate and other by-products.
Substitution: It can participate in substitution reactions where the ethoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Substitution: Reacts with halides or other electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Barium carbonate.
Substitution: Various barium compounds depending on the substituent used.
Applications De Recherche Scientifique
Barium diethanolate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other barium-containing compounds.
Biology: Investigated for its potential use in biological imaging due to its unique properties.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Comparaison Avec Des Composés Similaires
Barium methanolate (C₂H₆BaO₂): Similar in structure but with methoxide groups instead of ethoxide.
Barium propanolate (C₆H₁₄BaO₂): Contains propoxide groups, leading to different reactivity and applications.
Uniqueness: Barium diethanolate is unique due to its specific reactivity with ethoxide groups, making it particularly useful in certain synthetic applications where other barium alkoxides may not be as effective.
Propriétés
Numéro CAS |
2914-19-4 |
|---|---|
Formule moléculaire |
C2H6BaO |
Poids moléculaire |
183.40 g/mol |
Nom IUPAC |
barium(2+);ethanolate |
InChI |
InChI=1S/C2H6O.Ba/c1-2-3;/h3H,2H2,1H3; |
Clé InChI |
VZBXBGHHDNVFGP-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].[Ba+2] |
SMILES canonique |
CCO.[Ba] |
Key on ui other cas no. |
2914-19-4 |
Pictogrammes |
Flammable; Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


